Ethyl 4-bromo-2,2-dimethylbutanoate
Overview
Description
Ethyl 4-bromo-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its bromine atom attached to the fourth carbon of a butanoate chain, which also contains two methyl groups on the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-dimethylbutanoate can be synthesized through various methods. One common approach involves the bromination of ethyl 2,2-dimethylbutanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.
Elimination Reactions: Often performed using strong bases such as potassium tert-butoxide (t-BuOK) in a solvent like dimethylformamide (DMF).
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 4-hydroxy-2,2-dimethylbutanoate, ethyl 4-cyano-2,2-dimethylbutanoate, etc.
Elimination Reactions: The major product is typically 2,2-dimethylbut-3-enoate.
Reduction: The primary product is ethyl 4-bromo-2,2-dimethylbutanol.
Scientific Research Applications
Ethyl 4-bromo-2,2-dimethylbutanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,2-dimethylbutanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of the bromine atom .
Comparison with Similar Compounds
Ethyl 4-bromo-2,2-dimethylbutanoate can be compared with other brominated esters and similar compounds:
Ethyl 2-bromo-2-methylpropanoate: Similar in structure but with a different substitution pattern.
Mthis compound: The methyl ester analog of this compound.
Ethyl 4-chloro-2,2-dimethylbutanoate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-bromo-2,2-dimethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZDWOTKJPFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561420 | |
Record name | Ethyl 4-bromo-2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-40-8 | |
Record name | Ethyl 4-bromo-2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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